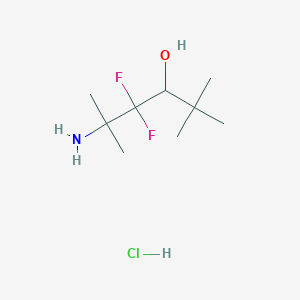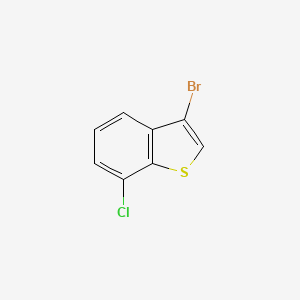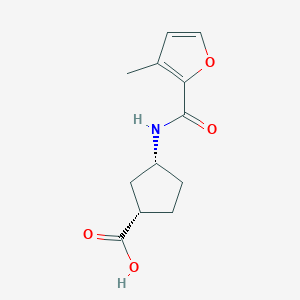
rac-(1R,3S)-3-(3-methylfuran-2-amido)cyclopentane-1-carboxylic acid, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“rac-(1R,3S)-3-(3-methylfuran-2-amido)cyclopentane-1-carboxylic acid, cis” is a synthetic organic compound that belongs to the class of cyclopentane carboxylic acids. This compound is characterized by the presence of a cyclopentane ring substituted with a carboxylic acid group and an amide group derived from 3-methylfuran. The “rac-” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,3S)-3-(3-methylfuran-2-amido)cyclopentane-1-carboxylic acid, cis” typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of suitable precursors.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions of suitable intermediates.
Amidation with 3-Methylfuran: The amide group is formed by reacting the cyclopentane carboxylic acid with 3-methylfuran under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Substitution: The amide group can participate in substitution reactions, where the furan ring or the amide nitrogen can be modified.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, H2O2, or other peroxides.
Reducing Agents: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products
Oxidation Products: Hydroxylated or ketone derivatives of the furan ring.
Reduction Products: Alcohols or amines derived from the carboxylic acid or amide groups.
Substitution Products: Halogenated or alkylated derivatives of the furan ring or amide nitrogen.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: The compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
Drug Development: The compound or its derivatives may be explored as potential drug candidates for various therapeutic applications.
Industry
Material Science: The compound may be used in the development of novel materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of “rac-(1R,3S)-3-(3-methylfuran-2-amido)cyclopentane-1-carboxylic acid, cis” depends on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: The compound may interact with cellular receptors, modulating their activity and downstream signaling pathways.
DNA/RNA Interaction: The compound may bind to nucleic acids, affecting gene expression or replication processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane Carboxylic Acids: Compounds with similar cyclopentane ring structures and carboxylic acid groups.
Furan Derivatives: Compounds containing furan rings with various substituents.
Amides: Compounds with amide functional groups derived from different aromatic or aliphatic amines.
Uniqueness
“rac-(1R,3S)-3-(3-methylfuran-2-amido)cyclopentane-1-carboxylic acid, cis” is unique due to its specific combination of a cyclopentane ring, a carboxylic acid group, and an amide group derived from 3-methylfuran. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H15NO4 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
(1S,3R)-3-[(3-methylfuran-2-carbonyl)amino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO4/c1-7-4-5-17-10(7)11(14)13-9-3-2-8(6-9)12(15)16/h4-5,8-9H,2-3,6H2,1H3,(H,13,14)(H,15,16)/t8-,9+/m0/s1 |
Clave InChI |
NFWGEIBAUICEQY-DTWKUNHWSA-N |
SMILES isomérico |
CC1=C(OC=C1)C(=O)N[C@@H]2CC[C@@H](C2)C(=O)O |
SMILES canónico |
CC1=C(OC=C1)C(=O)NC2CCC(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498496.png)

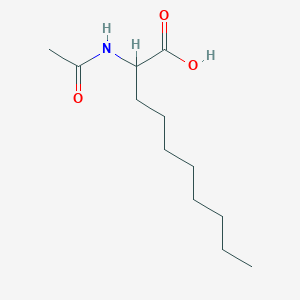

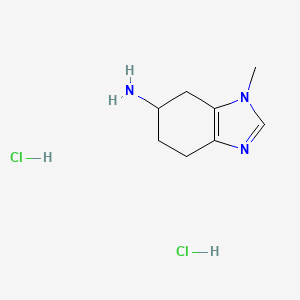
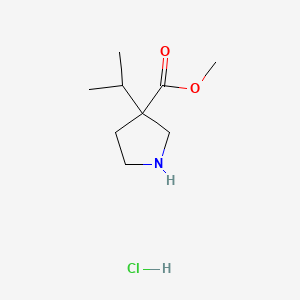
![1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid](/img/structure/B13498526.png)
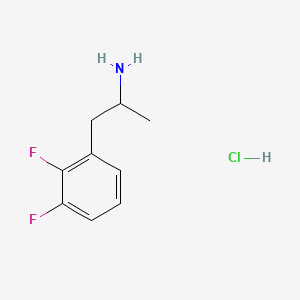
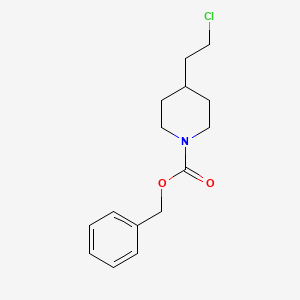
![Tert-butyl 9,9-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13498542.png)

